molecular formula C11H11N3O4S B5836548 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole

5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole

Cat. No. B5836548
M. Wt: 281.29 g/mol
InChI Key: NVVLVCWRZUQFNT-UHFFFAOYSA-N
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Description

5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole, also known as MNPSIM, is a chemical compound that has been widely researched for its potential applications in scientific research. MNPSIM is a sulfonamide derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

5-Methyl-1-[(2-Methyl-5-Nitrophenyl)Sulfonyl]-1H-Imidazole and its derivatives have been studied for their antibacterial properties. A notable study by Letafat et al. (2008) synthesized a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, finding that 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was highly potent against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated minimal activity against Gram-negative bacteria, highlighting their selectivity in antimicrobial applications (Letafat et al., 2008).

Enzyme Inhibition

Nitrefazole, a derivative of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole, has been identified as a strong inhibitor of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Klink et al. (1985) described the synthesis of nitrefazole and its isomeric 5-nitro analogue, contributing to the understanding of its inhibitory mechanism on enzymatic activity (Klink, Pachler, & Gottschlich, 1985).

Antiprotozoal Activity

The compound's derivatives have also been evaluated for their antiprotozoal effects. For example, metronidazole, a 5-nitroimidazole derivative, has been used extensively in clinical therapy for treating infections from various anaerobic organisms. This application underscores the potential of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole derivatives in antiprotozoal treatments (Reysset, Su, & Sebald, 1993).

Synthetic Chemistry Applications

In synthetic chemistry, 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole has served as a precursor for various compounds. Crozet et al. (2002) developed a new synthetic approach to create novel 4-substituted-5-nitroimidazoles, showcasing the versatility of this compound in chemical synthesis (Crozet et al., 2002).

Radiation Sensitization

The derivatives of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole, particularly the 4-nitro-5-sulfonylimidazoles, have been studied for their potential as radiation sensitizers in cancer therapy. Heindel et al. (1987) explored the use of these compounds, demonstrating their effectiveness and the role of drug-macromolecule conjugates in protecting the drug from rapid decomposition (Heindel et al., 1987).

Corrosion Inhibition

Some derivatives of 5-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole have been explored for their corrosion inhibition properties. Ammal et al. (2018) synthesized derivatives such as 1,3,4-oxadiazole and assessed their effectiveness in protecting mild steel against corrosion in acidic environments, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

5-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-8-3-4-10(14(15)16)5-11(8)19(17,18)13-7-12-6-9(13)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVLVCWRZUQFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=NC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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